molecular formula C17H25NO2 B5115810 Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate

Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate

Cat. No.: B5115810
M. Wt: 275.4 g/mol
InChI Key: DJXVUKSGMPSAOZ-UHFFFAOYSA-N
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Description

Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate is a chemical compound with the molecular formula C17H25NO2. It belongs to the class of piperidine derivatives, which are known for their diverse applications in pharmaceuticals and organic synthesis. This compound is characterized by a piperidine ring substituted with an ethyl ester group and a phenylpropyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 3-phenylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylpropyl side chain can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl piperidine-3-carboxylate: Lacks the phenylpropyl side chain, making it less complex.

    1-Methylpiperidine-3-carboxylic acid ethyl ester: Contains a methyl group instead of the phenylpropyl side chain.

    Ethyl 1-propyl-3-piperidinecarboxylate: Has a propyl group instead of the phenylpropyl side chain.

Uniqueness

Ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate is unique due to its phenylpropyl side chain, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

ethyl 1-(3-phenylpropyl)piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-2-20-17(19)16-11-7-13-18(14-16)12-6-10-15-8-4-3-5-9-15/h3-5,8-9,16H,2,6-7,10-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJXVUKSGMPSAOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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